5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid
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Overview
Description
5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid is a complex organic compound that belongs to the class of pyrroloisoquinolines. This compound is characterized by its unique structural framework, which includes a pyrroloisoquinoline core with methoxy groups at positions 8 and 9, and carboxylic acid groups at positions 2 and 3. Pyrroloisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid can be achieved through a two-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile. The reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation .
Industrial Production Methods
the use of microwave irradiation and transition metal catalysts, such as palladium, can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit various enzymes and receptors, leading to its observed biological effects. For example, it may interact with GABA receptors or nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Crispine A and B: These are alkaloids with similar pyrroloisoquinoline structures and exhibit cytotoxic activity.
Erythrina Alkaloids: These compounds share the pyrroloisoquinoline core and have various pharmacological properties, including hypotensive and anticonvulsive effects.
Uniqueness
5,6-Dihydro-8,9-dimethoxypyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
20353-55-3 |
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Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C16H15NO6/c1-22-12-5-8-3-4-17-11(9(8)7-13(12)23-2)6-10(15(18)19)14(17)16(20)21/h5-7H,3-4H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
NYSKDXCDWULLLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=C3C(=O)O)C(=O)O)OC |
Origin of Product |
United States |
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